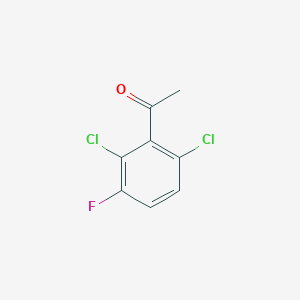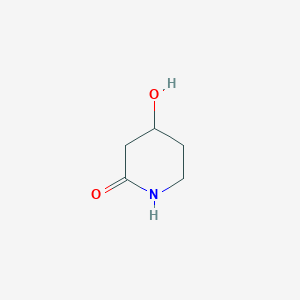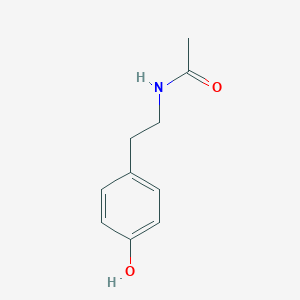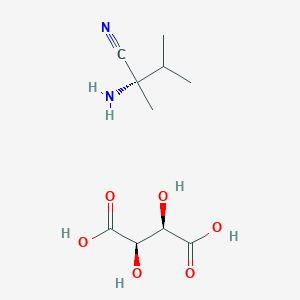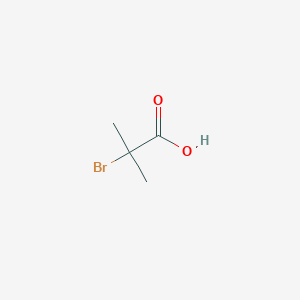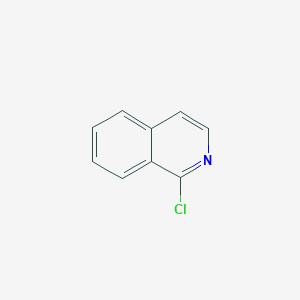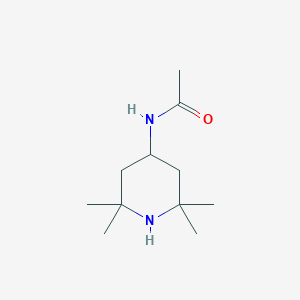
Ardisiphenol A
Vue d'ensemble
Description
Ardisiphenol A is a novel alk(en)ylphenol isolated from the fruits of Ardisia colorata, identified along with other alk(en)ylresorcinols. This compound has garnered attention for its significant scavenging activities towards radicals and cytotoxicities against certain cancer cell lines, highlighting its potential in antioxidant and anticancer applications (Sumino, Sekine, Ruangrungsi, & Ikegami, 2001).
Synthesis Analysis
The synthesis of Ardisiphenol A involves isolating it from the fruits of Ardisia colorata. The process utilizes NMR and MS/MS analyses for structure determination, emphasizing the natural extraction and identification methods employed to obtain this compound. While specific synthesis details are not provided, the focus is on the isolation from natural sources (Sumino et al., 2001).
Molecular Structure Analysis
The molecular structure of Ardisiphenol A was elucidated using NMR and MS/MS analyses, which determined its unique alk(en)ylphenol structure. This structural identification is crucial for understanding its biochemical activities and potential applications in pharmaceuticals and nutraceuticals. The exact details of its molecular structure include its specific alk(en)yl side chains, which contribute to its biological activities (Sumino et al., 2001).
Chemical Reactions and Properties
Ardisiphenol A exhibits significant scavenging activities towards the DPPH radical, indicating its potential as an antioxidant. Its chemical reactivity and interactions, particularly in radical scavenging, suggest its utility in mitigating oxidative stress and potentially contributing to anticancer properties. The compound's cytotoxicity against the murine breast cancer cell line FM3A further demonstrates its potential medicinal value (Sumino et al., 2001).
Applications De Recherche Scientifique
Antioxidant Properties and Therapeutic Potential :
- Ardisia compounds, including Ardisiphenol A, are noted for their potential as therapeutic agents and have been used in clinical research (Kobayashi & de Mejia, 2005).
- Ardisiphenols, specifically from Ardisia colorata fruits, have demonstrated moderate scavenging activities against DPPH radicals and cytotoxicity against the murine breast cancer cell line, FM3A (Sumino et al., 2002).
Cancer Research and Chemopreventive Properties :
- Ardisiphenol D, a related compound, has shown significant effects in inducing apoptosis in human non-small-cell lung cancer A549 cells and suppressing tumor growth in nude mice (Zhao et al., 2014).
- Compounds from Ardisia sieboldii, including related Ardisiphenols, exhibit cytotoxic and anti-inflammatory activities, suggesting their potential in developing anticancer and anti-inflammatory drugs (Shahinozzaman et al., 2019).
Potential in Food and Phytopharmaceutical Products :
- The ethanolic extract of Ardisia elliptica leaves, containing Ardisiphenol A, shows promising antioxidant properties, making it a functional ingredient for food production or phytomedicinal products (Wong et al., 2020).
Other Pharmacological Activities :
- Ardisiphenols A-C isolated from Ardisia colorata fruits demonstrate antioxidant activities and cytotoxicities against a murine breast cancer cell line (Sumino et al., 2001).
- The methanolic extract of Ardisia solanacea leaves, which may contain Ardisiphenol A, shows powerful radical scavenging activity (Chandran et al., 2013).
Safety And Hazards
Orientations Futures
The future research directions for Ardisiphenol A could involve further exploration of its synthesis, understanding its mechanism of action, and investigating its potential therapeutic applications. Additionally, more research is needed to understand its physical and chemical properties, as well as its safety and hazards .
Propriétés
IUPAC Name |
(2,4-dihydroxy-6-pentadecylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(25)18-22(26)23(20)27-19(2)24/h17-18,25-26H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSHIDBWARFSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ardisiphenol A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



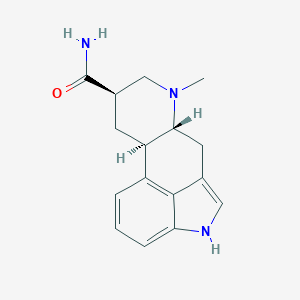
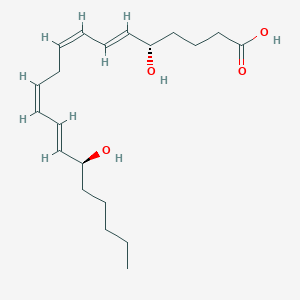
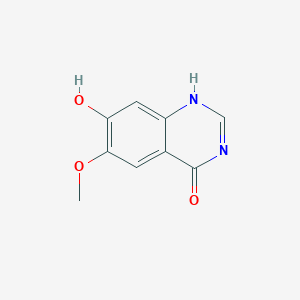

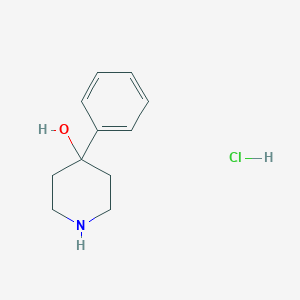
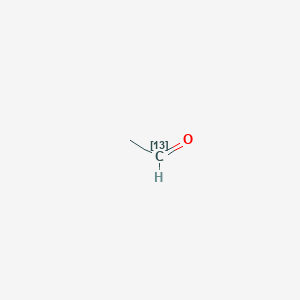
![2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide](/img/structure/B32306.png)
